Methyl 2-(piperidin-1-ylmethyl)benzoate
Overview
Description
Methyl 2-(piperidin-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study on synthesized benzimidazole derivatives, including one with a structure closely related to Methyl 2-(piperidin-1-ylmethyl)benzoate, demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives showed high inhibition efficiency, which increased with concentration. These inhibitors are mixed type, reducing corrosion via adsorption on the steel surface, as evidenced by various spectroscopic and microscopic analyses, alongside quantum chemical calculations to correlate the experimental findings (Yadav et al., 2016).
Antiparasitic Activity
Piper species derivatives, similar in function to this compound, were found to have significant antiparasitic activity. These compounds, obtained from Piper glabratum and P. acutifolium, exhibited notable effects against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum in vitro. The study identified specific derivatives with promising leishmanicidal and trypanocidal activities, highlighting their potential as leads for antiparasitic drug development (Flores et al., 2008).
Metabolic Pathways in Drug Development
Research into the oxidative metabolism of novel antidepressants identified specific pathways involved in the metabolism of compounds structurally related to this compound. These studies provide insights into the enzymatic processes leading to the formation of active or inactive metabolites, critical for understanding drug efficacy and safety (Hvenegaard et al., 2012).
Coordination Polymer Synthesis
In the field of materials science, compounds akin to this compound have been used to synthesize coordination polymers. These polymers, featuring specific structural units, showcase potential applications in catalysis, gas storage, or as functional materials due to their unique properties, as demonstrated by a study synthesizing a nickel(II) coordination polymer (Fan et al., 2001).
Antiproliferative Effects on Leukemic Cells
Novel thiazolidinone, pyridine, and piperazine-based conjugates, structurally related to this compound, have been synthesized and tested for their antiproliferative effects on human leukemic cells. Certain compounds in this series demonstrated potent activity, suggesting their potential in leukemia therapy (Kumar et al., 2014).
Properties
IUPAC Name |
methyl 2-(piperidin-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYKHGRBOJVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659464 | |
Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-17-4 | |
Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.